N-(2-cyanoethyl)-4-aminopiperidine
Description
N-(2-Cyanoethyl)-4-aminopiperidine is a substituted 4-aminopiperidine derivative characterized by a cyanoethyl (-CH₂CH₂CN) group attached to the piperidine nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of monoamine reuptake inhibitors and opioid analogs .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H15N3/c9-4-1-5-11-6-2-8(10)3-7-11/h8H,1-3,5-7,10H2 |
InChI Key |
OIVQJNFBHWSVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The table below compares N-(2-cyanoethyl)-4-aminopiperidine with structurally related 4-aminopiperidine derivatives:
Pharmacological and Chemical Properties
- Electron-Withdrawing vs. In contrast, ANPP’s aromatic substituents facilitate π-π interactions critical for opioid receptor binding .
- Stability and Reactivity: The nitro group in N-(4-chloro-2-nitrophenyl)-piperidin-4-amine may confer oxidative instability, whereas the cyanoethyl group offers greater hydrolytic stability under physiological conditions .
Monoamine Reuptake Inhibition
4-Aminopiperidine derivatives with alkyl or aryl substituents exhibit varied monoamine reuptake inhibition profiles. For example:
- N-Alkyl derivatives (e.g., cyanoethyl): Moderate serotonin/norepinephrine reuptake inhibition (IC₅₀ ~50–100 nM) .
- Aryl-substituted analogs (e.g., ANPP): Limited direct activity but critical as precursors for opioids with potent µ-opioid receptor affinity .
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